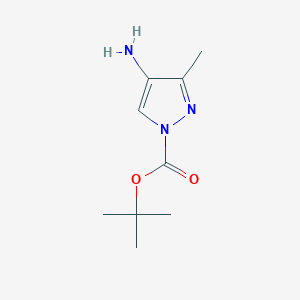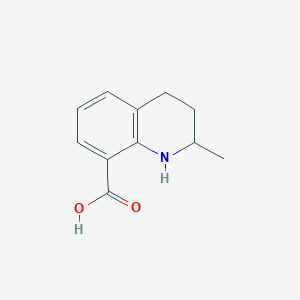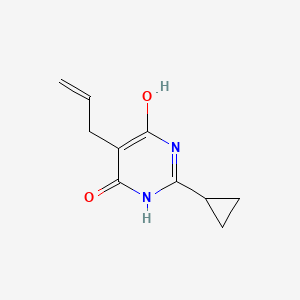
4-Amino-3-metil-1H-pirazol-1-carboxilato de terc-butilo
Descripción general
Descripción
“tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C9H15N3O2 . It has a molecular weight of 197.24 . The compound is a light yellow solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for “tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate” is 1S/C9H15N3O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,10H2,1-4H3 . This indicates the presence of 9 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule .Physical and Chemical Properties Analysis
“tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate” is a light yellow solid . It has a molecular weight of 197.24 and is stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación
Síntesis de derivados de pirazol
Los derivados de pirazol se sintetizan utilizando diversos métodos, incluidos los catalizadores de metales de transición y las reacciones de fotorreducción. Estos derivados sirven como elementos centrales en la industria química, particularmente en medicina y agricultura . El grupo terc-butilo en el compuesto proporciona impedimento estérico, lo que puede ser beneficioso en reacciones selectivas.
Aplicaciones antimicrobianas y antifúngicas
Los derivados de pirazol exhiben actividades biológicas significativas, incluidas las propiedades antimicrobianas y antifúngicas. El grupo amino en la estructura del 4-amino-3-metil-1H-pirazol-1-carboxilato de terc-butilo se puede modificar para mejorar estas propiedades para un posible uso en el desarrollo de nuevos agentes antimicrobianos .
Agentes antiinflamatorios y anticancerígenos
El marco estructural de los derivados de pirazol los convierte en candidatos adecuados como agentes antiinflamatorios y anticancerígenos. La investigación ha demostrado que ciertos compuestos de pirazol pueden actuar como inhibidores efectivos de PDE4, que son importantes para el tratamiento de enfermedades inflamatorias .
Actividad antidiabética
Se ha identificado que los derivados de pirazol poseen actividad antidiabética. La modificación del grupo terc-butilo y el anillo de pirazol puede conducir al desarrollo de nuevos fármacos antidiabéticos con mayor eficacia .
Agentes neuroprotectores
Algunos derivados de pirazol han mostrado potencial como agentes neuroprotectores. Por ejemplo, ciertos compuestos pueden actuar como inhibidores de la β-secretasa y la acetilcolinesterasa, previniendo la agregación del péptido β-amiloide, que está implicado en la enfermedad de Alzheimer .
Químicos agrícolas
En agricultura, los derivados de pirazol se utilizan para sintetizar compuestos con propiedades herbicidas, insecticidas y fungicidas. El this compound puede ser un precursor de tales productos químicos, contribuyendo a la protección de los cultivos .
Intermediarios de síntesis orgánica
Este compuesto puede servir como intermedio en la síntesis de sistemas heterocíclicos más complejos. Su reactividad se puede utilizar para crear una variedad de estructuras con diversas aplicaciones en productos farmacéuticos .
Bioconjugación en biología química
La biocompatibilidad y la cinética rápida del this compound lo hacen adecuado para experimentos de bioconjugación en biología química. Se puede utilizar para modificar biomoléculas con fines de investigación .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the storage conditions for similar compounds often require a dark place and specific temperature ranges .
Propiedades
IUPAC Name |
tert-butyl 4-amino-3-methylpyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEOFHCJPAQKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733484 | |
| Record name | tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847139-23-5 | |
| Record name | 1,1-Dimethylethyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847139-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-amino-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B1526279.png)



![Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1526285.png)


![3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B1526293.png)


![7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1526296.png)

![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B1526299.png)
